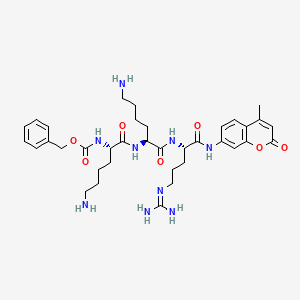
Z-Nle-KR-amc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Nle-KR-amc involves the stepwise assembly of the peptide chain, followed by the attachment of the fluorogenic group. The process typically begins with the protection of the amino groups of the amino acids to prevent unwanted side reactions. The peptide chain is then assembled using solid-phase peptide synthesis (SPPS), where each amino acid is sequentially added to the growing chain. After the peptide chain is complete, the protecting groups are removed, and the fluorogenic group, 7-amino-4-methylcoumarin (AMC), is attached to the C-terminal end of the peptide .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure consistency. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity and quality .
Chemical Reactions Analysis
Types of Reactions
Z-Nle-KR-amc primarily undergoes enzymatic cleavage reactions. The compound is specifically designed to be a substrate for cathepsin B, which cleaves the peptide bond between the lysine and arginine residues, releasing the fluorogenic AMC group .
Common Reagents and Conditions
The enzymatic cleavage of this compound is typically carried out in buffered solutions at physiological pH. Common reagents include buffers such as Tris-HCl, which maintain the pH at around 7.4. The reaction is often performed at 37°C to mimic physiological conditions .
Major Products Formed
The primary product of the enzymatic cleavage of this compound is the free AMC group, which emits fluorescence upon release. This fluorescence can be measured using a fluorometer, providing a quantitative readout of enzyme activity .
Scientific Research Applications
Z-Nle-KR-amc has a wide range of applications in scientific research, particularly in the fields of biochemistry, molecular biology, and medicine. Some of its key applications include:
Enzyme Kinetics: this compound is used to study the kinetics of cathepsin B and other proteases.
Drug Screening: The compound is employed in high-throughput screening assays to identify potential inhibitors of cathepsin B.
Cell Biology: this compound is used to monitor cathepsin B activity in live cells.
Medical Diagnostics: The compound can be used in diagnostic assays to measure cathepsin B activity in biological samples, providing insights into disease states and progression.
Mechanism of Action
The mechanism of action of Z-Nle-KR-amc involves its recognition and cleavage by cathepsin B. Cathepsin B is a cysteine protease that cleaves peptide bonds at specific sites. When this compound is introduced into a system containing active cathepsin B, the enzyme cleaves the peptide bond between the lysine and arginine residues, releasing the AMC group. The free AMC group then emits fluorescence, which can be detected and measured .
Comparison with Similar Compounds
Z-Nle-KR-amc is unique in its specificity for cathepsin B and its ability to function over a broad pH range. Similar compounds include:
Z-Phe-Arg-AMC: Another fluorogenic substrate for cathepsin B, but it lacks the same level of specificity and is cleaved by other cysteine proteases.
Z-Arg-Arg-AMC: This substrate is used to monitor cathepsin B activity at neutral pH but shows minimal activity at acidic pH.
This compound stands out due to its high specificity for cathepsin B and its ability to monitor enzyme activity across a wide pH range, making it a versatile tool for various research applications .
Properties
Molecular Formula |
C36H51N9O7 |
|---|---|
Molecular Weight |
721.8 g/mol |
IUPAC Name |
benzyl N-[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]carbamate |
InChI |
InChI=1S/C36H51N9O7/c1-23-20-31(46)52-30-21-25(15-16-26(23)30)42-32(47)28(14-9-19-41-35(39)40)44-33(48)27(12-5-7-17-37)43-34(49)29(13-6-8-18-38)45-36(50)51-22-24-10-3-2-4-11-24/h2-4,10-11,15-16,20-21,27-29H,5-9,12-14,17-19,22,37-38H2,1H3,(H,42,47)(H,43,49)(H,44,48)(H,45,50)(H4,39,40,41)/t27-,28-,29-/m0/s1 |
InChI Key |
ZDOZYKPKLYKZDY-AWCRTANDSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[5-chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]-N,N-dimethylbenzenesulfonamide](/img/structure/B13438884.png)
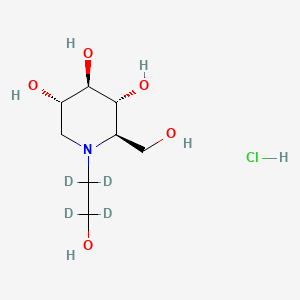
![3-Amino-4-(1,1-dimethylethyl)-6-[1,1-di(methyl-d3)ethyl-2,2,2-d3]phen-2-d-ol](/img/structure/B13438895.png)
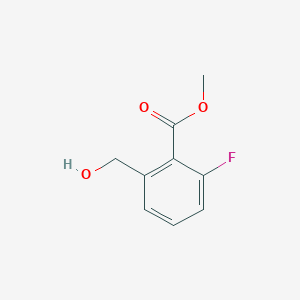

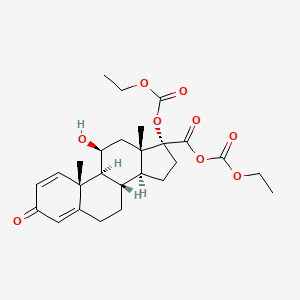
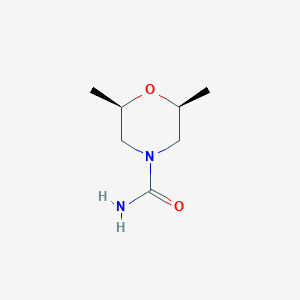
![(1R,3R,4S,5R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,4-dihydroxy-6-oxabicyclo[3.2.1]octan-7-one](/img/structure/B13438928.png)
![(S)-N-[1-(3-Hydroxy-3-methylbutanamido)-1-oxo-3-phenylpropan-2yl]pyrazine-2-carboxamide](/img/structure/B13438935.png)

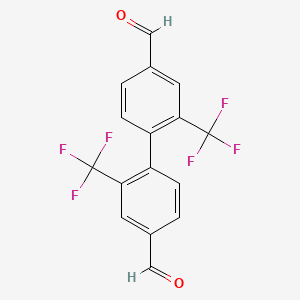
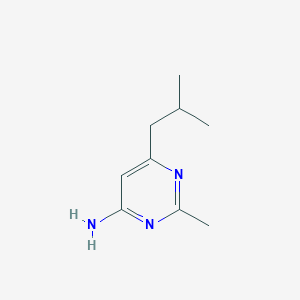
![(3R,5S,8R,9S,10R,17S)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13438956.png)

